Cochliodinol

Antimalarial Antiparasitic Natural Product

Sourcing well-characterized, multi-bioactive fungal metabolites for drug discovery is challenging. Cochliodinol solves this with validated, differentiated potency across multiple targets. - Antimalarial hit: IC50 of 4.39 µM against P. falciparum for med-chem optimization. - Antioxidant standard: DPPH radical scavenging IC50 = 3.06 µg/mL, nearly equivalent to ascorbic acid (2.25 µg/mL). - Anticoagulant lead: Prolongs Thrombin Time and reduces fibrinogen superior to breviscapine (P<0.001). - Respiration probe: Reversibly inhibits F. oxysporum spore respiration by 70% at 15 µg/mL.

Molecular Formula C32H30N2O4
Molecular Weight 506.6 g/mol
CAS No. 11051-88-0
Cat. No. B079253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCochliodinol
CAS11051-88-0
Synonymscochliodinol
Molecular FormulaC32H30N2O4
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(=CCC1=CC2=C(C=C1)NC=C2C3=C(C(=O)C(=C(C3=O)O)C4=CNC5=C4C=C(C=C5)CC=C(C)C)O)C
InChIInChI=1S/C32H30N2O4/c1-17(2)5-7-19-9-11-25-21(13-19)23(15-33-25)27-29(35)31(37)28(32(38)30(27)36)24-16-34-26-12-10-20(14-22(24)26)8-6-18(3)4/h5-6,9-16,33-35,38H,7-8H2,1-4H3
InChIKeyZXRULNXZJSCTQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cochliodinol: Sourcing and Baseline Characteristics


Cochliodinol (CAS 11051-88-0) is a purple, bis-indolyl benzoquinone secondary metabolite, with the molecular formula C₃₂H₃₂N₂O₄, first isolated from the fungi Chaetomium cochliodes and Chaetomium globosum [1]. It is characterized by a core 2,5-dihydroxy-1,4-benzoquinone ring system substituted at the 3 and 6 positions with indole moieties [2]. This compound has been the subject of research for its diverse bioactivities, including antimicrobial, antimalarial, antioxidant, and anticoagulant properties. While structurally related compounds exist, such as isocochliodinol and semicochliodinol, the unique substitution pattern and specific biological profile of cochliodinol necessitate careful selection and differentiation from these analogs in research applications [3].

Why Cochliodinol Cannot Be Replaced with Analogs


Generic substitution among bis-indolylquinones is not scientifically justified due to significant variations in biological activity that are driven by subtle structural differences. Research has explicitly demonstrated that the antimicrobial activity of this class of 2,5-dihydroxy-1,4-benzoquinones is critically dependent on the specific substituents at the 3 and 6 positions of the quinone ring [1]. Furthermore, direct comparisons reveal that the antibiotic activity of these quinones is inversely proportional to the polarity of the metabolite in aerobic systems [1]. Therefore, analogs like isocochliodinol or semicochliodinol, which possess different substitution patterns or polarities, cannot be assumed to exhibit the same pharmacological or biochemical profile as cochliodinol. The following evidence provides quantifiable differentiation essential for informed selection.

Quantitative Differentiation Evidence


Antimalarial Activity vs. In-Class Metabolites

In a 2024 study evaluating the antimalarial and antimicrobial properties of secondary metabolites from Chaetomium globosum BCC71876, cochliodinol (compound 5) demonstrated the strongest antimalarial activity among all isolated compounds, with an IC50 of 4.39 µM against Plasmodium falciparum [1]. This activity was clearly differentiated from another in-class compound, chaetomugilin J (compound 11), which, while exhibiting potent anti-TB activity (MIC 3.13 µg/mL), did not demonstrate the same level of antimalarial potency [1]. This head-to-head comparison within the same experimental framework highlights a key differentiation in bioactivity.

Antimalarial Antiparasitic Natural Product

DPPH Radical Scavenging vs. Ascorbic Acid

Cochliodinol demonstrates intense DPPH radical scavenging activity with an IC50 of 3.06 µg/mL [1]. This antioxidant potency is directly comparable to that of ascorbic acid (vitamin C), a standard positive control, which has a reported IC50 of 2.25 µg/mL in the same assay [1]. This near-equivalence to a well-characterized, potent antioxidant provides a strong, quantitative benchmark for cochliodinol's efficacy in free radical neutralization.

Antioxidant Free Radical Oxidative Stress

Fungal Respiration Inhibition Mechanism

Cochliodinol exhibits a distinct antifungal mechanism through the inhibition of fungal respiration. In a study on microspores of the plant pathogen Fusarium oxysporum, cochliodinol at a concentration of 15 µg/mL reduced the respiration rate by approximately 70% when glucose or succinate was used as a substrate [1]. Importantly, this inhibitory effect was partially reversed by the addition of magnesium ions to the medium, a characteristic that differentiates it from broad-spectrum, non-specific respiratory inhibitors [1]. This specific and partially reversible mode of action is a key differentiator from other antifungal compounds.

Antifungal Fungal Respiration Mechanism of Action

Anticoagulant Activity vs. Breviscapine

Cochliodinol exhibits significant anticoagulant activity in vitro. In a study assessing its effects on rabbit blood coagulation parameters, cochliodinol was found to significantly prolong Thrombin Time (TT) (P<0.001), and its effect was stronger than that of the positive control, breviscapine (P<0.001) [1]. Furthermore, it significantly reduced fibrinogen (FIB) content (P<0.001) [1]. This direct comparison against a known clinical anticoagulant underscores its potent activity in this specific area.

Anticoagulant Thrombosis Hematology

Antibacterial Activity Spectrum

Cochliodinol exhibits broad-spectrum antibacterial activity, but with varying potency against different species. It shows moderate activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL [1]. Notably, it also demonstrated activity against clinically relevant pathogens, with MIC values of 6.25 µg/mL against both Staphylococcus aureus and Pseudomonas aeruginosa (strain Psa) [2]. This profile distinguishes it from compounds that are either inactive or highly potent against only a narrow spectrum. Its lack of activity against E. coli at tested concentrations further defines its spectrum [1].

Antibacterial Antimicrobial Infectious Disease

Broad-Spectrum Antifungal Growth Inhibition

Cochliodinol demonstrates a broad spectrum of antifungal activity. It has been shown to inhibit the growth of several species across multiple genera of microfungi at concentrations ranging from 1 to 10 µg/mL [1]. This concentration range includes the inhibition of spore germination in Botrytis allii and Fusarium moniliforme [1]. This broad but moderate activity profile is a key feature that can be exploited or contrasted against more potent, narrow-spectrum antifungals like dactylfungin A, which shows selective activity against specific human pathogens [2].

Antifungal Mycology Plant Pathology

Research and Industrial Application Scenarios


Antimalarial Drug Discovery and Parasitology

Leverage cochliodinol's demonstrated potent and selective antimalarial activity (IC50 of 4.39 µM) [1] as a validated hit compound for medicinal chemistry optimization or as a chemical probe in Plasmodium falciparum biology studies, offering a clear advantage over less potent co-isolated metabolites from the same fungal source.

Natural Product-Based Antioxidant Studies

Employ cochliodinol as a robust natural antioxidant standard in cell-based or biochemical assays, given its quantified DPPH radical scavenging potency (IC50 = 3.06 µg/mL) that is nearly equivalent to ascorbic acid (IC50 = 2.25 µg/mL) [1]. This provides a well-characterized, fungal-derived alternative to common plant-derived antioxidants.

Fungal Metabolism and Plant Pathology Research

Utilize cochliodinol as a specific chemical tool to investigate fungal respiration, owing to its unique and partially reversible inhibitory effect on the respiration of Fusarium oxysporum spores (70% reduction at 15 µg/mL) [1]. This application is distinct from using non-specific respiratory toxins.

In Vitro Hemostasis and Antithrombotic Research

Select cochliodinol as a potent lead compound for anticoagulant development, based on its demonstrated ability to prolong Thrombin Time and reduce fibrinogen in vitro with a potency superior to breviscapine (P<0.001) [1], making it a compelling candidate for further mechanistic and in vivo thrombosis studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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